Dehydrocrotonin

Description

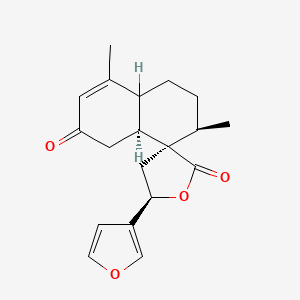

Structure

2D Structure

3D Structure

Properties

CAS No. |

72548-29-9 |

|---|---|

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C19H22O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-7,10,12,15-17H,3-4,8-9H2,1-2H3/t12-,15?,16+,17-,19-/m1/s1 |

InChI Key |

PHTWCRQCDPNVLQ-FVHUFZOMSA-N |

SMILES |

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |

Isomeric SMILES |

C[C@@H]1CCC2[C@@H]([C@@]13C[C@@H](OC3=O)C4=COC=C4)CC(=O)C=C2C |

Canonical SMILES |

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |

Synonyms |

dehydrocrotonin trans-dehydrocrotonin |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Extraction Methodologies of Dehydrocrotonin

Identification of Botanical Sources and Geographic Distribution

Dehydrocrotonin is primarily found in plants belonging to the genus Croton, which is a large and diverse genus within the Euphorbiaceae family, comprising approximately 1300 species. ukm.myscielo.brscielo.br These species are widely distributed across tropical regions of both the Old and New Worlds. scielo.brscielo.brresearchgate.net

The most extensively studied source of this compound is Croton cajucara Benth, commonly known as "sacaca" in the Amazon region of Brazil. mdpi.comresearchgate.netresearchgate.net This particular species is found exclusively in the Amazon basin, where its stem bark and leaves have been utilized in traditional medicine for centuries. mdpi.com Research has indicated that the concentration of trans-dehydrocrotonin (B1249473) (t-DCTN) in the stem bark of Croton cajucara varies significantly with the age of the plant. Mature plants aged 4–6 years contain the highest concentration, approximately 1.4% of the dry bark weight, while 3-year-old plants contain only about 0.26%. Notably, t-DCTN was not detected in 18-month-old plants. researchgate.net

Other Croton species, such as Croton hirtus, Croton kilwae, and Croton lechleri, have also been investigated for their phytochemical constituents, including various diterpenoids, though this compound's specific prevalence in these species requires further detailed study. ukm.myscielo.brresearchgate.netnih.govacs.org The genus Croton section Cleodora, for instance, exhibits a disjunct distribution across Mexico, Central America, northern and northwestern South America, and eastern Brazil. researchgate.net

Advanced Extraction Techniques for this compound from Plant Matrices

The isolation of this compound from plant matrices typically begins with extraction, a process aimed at transferring the target compounds from the solid plant material into a liquid solvent. jsmcentral.orgresearchgate.net Various extraction techniques can be employed, with the choice often depending on the polarity of the compound, the nature of the plant matrix, and the need to preserve compound integrity.

Common Extraction Methods:

Maceration: This is a widely used solid-liquid extraction method that relies on passive diffusion. The plant material is steeped in a solvent, often at room temperature or slightly elevated temperatures to prevent thermal degradation of sensitive compounds. Ethanol or ethanol-water mixtures are frequently used due to their effectiveness in extracting a broad range of bioactive compounds, including diterpenoids. jsmcentral.orgunirioja.es

Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic energy to enhance the extraction process by promoting cell wall disruption and increasing mass transfer. This method can lead to faster extraction times, reduced solvent consumption, and potentially higher yields. unirioja.eschemmethod.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant matrix, which facilitates the release of bioactive compounds by increasing internal cell pressure and breaking cell walls. unirioja.eschemmethod.com

Soxhlet Extraction: This continuous extraction method is efficient for obtaining compounds, particularly those with lower polarity, and allows for precise control over extraction conditions. unirioja.es

Supercritical Fluid Extraction (SFE): Using supercritical carbon dioxide (scCO2) as a solvent, SFE is an environmentally friendly technique that can effectively extract heat-sensitive compounds without the need for toxic organic solvents. chemmethod.com

For Croton cajucara, the stem bark is a primary source, and methanol (B129727) extraction at room temperature over several days has been successfully employed to obtain crude extracts. ukm.my

Chromatographic and Purification Strategies for this compound Isolation

Following extraction, crude plant extracts contain a complex mixture of compounds. Chromatographic techniques are indispensable for separating and purifying this compound from these mixtures. jsmcentral.orgresearchgate.netchemmethod.comwaters.com These methods exploit differences in the physical and chemical properties of compounds, such as polarity, size, and charge, to achieve separation.

Key Chromatographic Techniques:

Column Chromatography (CC): This foundational technique involves passing an extract through a stationary phase packed in a column, with a mobile phase eluting the compounds. jsmcentral.orgresearchgate.net

Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of separation and for initial screening of fractions. ukm.myjsmcentral.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is widely used for both analytical and preparative purification of natural products like this compound. jsmcentral.orgchemmethod.comwaters.com Reversed-phase HPLC is particularly popular for purifying diterpenoids. waters.com

Vacuum Liquid Chromatography (VLC) and Radial Chromatography (RC): These techniques have also been employed in the isolation of compounds from Croton species. ukm.my

Purification strategies often involve a multi-step approach, such as "Capture, Intermediate Purification, and Polishing" (CIPP), which combines different chromatographic modes (e.g., ion-exchange, hydrophobic interaction, size-exclusion) to achieve high purity. sigmaaldrich.com While chromatography is highly effective, research is also exploring chromatography-free purification strategies, utilizing methods like fractionated precipitation and density gradients for certain complex biological molecules. nih.gov

The chemical structure of this compound is characterized by a spiro ring system incorporating furan (B31954) and naphthalene (B1677914) moieties, classifying it as a 19-nor-clerodane diterpenoid. mdpi.comresearchgate.netontosight.ai

Chemo-taxonomic Significance of this compound within the Croton Genus

The genus Croton is recognized for its rich diterpenoid chemistry, with clerodanes being the most abundant skeleton type. ukm.myscielo.brmdpi.com this compound, as a prominent clerodane diterpenoid, contributes to the chemo-taxonomic profile of the species in which it is found. The distribution and abundance of specific classes of secondary metabolites, such as diterpenoids, can provide insights into the evolutionary relationships and classification of plant genera. ukm.myscielo.brscielo.br

The Croton genus exhibits chemical affinities that can group species based on the presence of particular compound classes, such as kauranes, labdanes, trachylobanes, and alkaloids. scielo.brscielo.br The identification of this compound and other diterpenoids in species like Croton cajucara underscores the genus's prolific production of these complex molecules. mdpi.comresearchgate.netresearchgate.net Furthermore, the presence of specific diterpenoid subclasses, like crotofolanes in Croton kilwae, highlights the diversity within the genus and aids in understanding interspecies relationships. acs.org The study of these chemical markers, including this compound, is crucial for advancing the chemo-taxonomic understanding of the Croton genus.

Compound List

Chemical Synthesis and Derivatization Strategies for Dehydrocrotonin Analogues

Total and Semi-Synthetic Approaches to Dehydrocrotonin Core Structures

Research into this compound chemistry encompasses both total synthesis of its core structure and semi-synthetic modifications of the naturally occurring compound.

Semi-Synthetic Approaches: The most common semi-synthetic strategy begins with naturally isolated trans-dehydrocrotonin (B1249473) (1), primarily obtained from the stem bark of Croton cajucara scielo.brscielo.bramazonaws.comscielo.brmdpi.com. These approaches typically involve modifications at the C-2 carbonyl group of the A ring, preserving the fundamental clerodane skeleton to retain its inherent biological characteristics scielo.bramazonaws.com.

Total Synthesis Approaches: While extensive total synthesis efforts for this compound itself are less documented in the provided literature, studies have focused on constructing key intermediates and the core 19-nor-clerodane skeleton. One notable approach involves a five-step synthesis of the 19-nor-clerodane core utilizing a thermal 6π-electrocyclisation strategy uq.edu.au. Intermediates for the total synthesis of trans-dehydrocrotonin have also been explored through multi-component reactions involving tertiary phosphines ncl.edu.tw.

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives aims to systematically alter specific functional groups to probe their impact on biological activity and to create novel analogues.

Carboxylated this compound Analogues

Specific synthetic routes or detailed research findings concerning the preparation of carboxylated this compound analogues were not prominently featured in the reviewed literature. This area may represent a less explored aspect of this compound derivatization.

Nitrogenated this compound Derivatives (e.g., Hydrazones, Oximes)

A significant body of work focuses on the synthesis of nitrogenated derivatives by reacting the C-2 ketone moiety of trans-dehydrocrotonin. These transformations typically yield hydrazones and oximes, which have been evaluated for their biological activities scielo.brscielo.bramazonaws.com.

The synthesis of these derivatives involves straightforward reactions with appropriate nitrogen nucleophiles. For instance, reactions with hydrazine (B178648) hydrate, methyl hydrazine, and phenyl hydrazine yield the corresponding hydrazones, while reaction with hydroxylamine (B1172632) hydrochloride affords the oxime. Further derivatization, such as methylation of the oxime, is also feasible scielo.bramazonaws.com.

Table 3.2.2.1: Synthesis of Nitrogenated this compound Derivatives

| Derivative Name | Reactant Used | Yield (%) | Reference(s) |

|---|---|---|---|

| Unsubstituted Hydrazone (3) | Hydrazine hydrate | 80 | scielo.bramazonaws.com |

| Methyl-hydrazone (4) | Methyl hydrazine | 60 | scielo.bramazonaws.com |

| Phenyl-hydrazone (5) | Phenyl hydrazine | 75 | scielo.bramazonaws.com |

| Oxime (6) | Hydroxylamine HCl | 80 | scielo.bramazonaws.com |

These derivatives are characterized using spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy scielo.bramazonaws.com. The IR spectra typically show the disappearance of the carbonyl signal and the appearance of a C=N group absorption for hydrazones scielo.br.

Diastereoisomeric this compound Modifications

Modifications leading to diastereoisomeric this compound compounds are primarily achieved through stereoselective reduction of the C-2 carbonyl group. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃·7H₂O) in methanol (B129727) has been reported to stereoselectively reduce the C-2 carbonyl of trans-dehydrocrotonin, yielding a mixture of diastereoisomeric alcohol derivatives, referred to as t-DCTN-α and β-OL researchgate.net. The importance of stereochemistry is highlighted by observations that certain diastereoisomers, such as cis-cajucarin B (4), may lack the efficacy of their counterparts scielo.br.

Stereoselective Synthetic Methodologies in this compound Chemistry

Stereoselective synthesis is paramount in this compound chemistry, given the complex stereochemistry of the decalin ring system inherent in clerodane diterpenoids. Strategies focus on controlling the formation of new stereocenters or modifying existing ones with high fidelity.

The stereoselective reduction of the C-2 carbonyl to form specific alcohol diastereoisomers is a key example researchgate.net. Beyond this, general strategies for stereocontrol in clerodane diterpenoids include diastereoface-selective reactions on rigid ring systems, exploitation of conformational preferences, and diastereoselective cyclization reactions researchgate.net. Furthermore, novel methodologies for synthesizing stereochemically defined precursors, such as cis-vinyl stannanes and cis-vinyl pinacolboronates from alkynes, are crucial for building the complex molecular architecture uq.edu.au.

Novel Methodologies for this compound Precursor Synthesis

The development of novel synthetic methodologies is essential for efficiently accessing this compound and its precursors. Pioneering work has led to new approaches for synthesizing cis-vinyl stannanes and cis-vinyl pinacolboronates from alkynes, which are valuable building blocks for constructing the triene precursor of this compound uq.edu.au. These methods offer high stereoselectivity and tolerate various functional groups uq.edu.au. Additionally, thermal 6π-electrocyclisation has been employed as a concise route to establish the core 19-nor-clerodane structure uq.edu.au. Multi-component reactions have also been utilized for the synthesis of key intermediates ncl.edu.tw.

Compound List:

this compound (trans-Dehydrocrotonin, t-DCTN)

Trans-crotonin

Cajucarinolide

Isocajucarinolide

Trans-cajucarin B

Cis-cajucarin B

Trans-cajucarin A

N-methyltyrosine

Vanillic acid

4-hydroxy-benzoic acid

Hydrazone derivative (3)

Methyl-hydrazone derivative (4)

Phenyl-hydrazone derivative (5)

Oxime derivative (6)

Methylated oxime derivative (7)

t-DCTN-α-OL

t-DCTN-β-OL

Biosynthesis of Diterpenoids Relevant to Dehydrocrotonin Pathways

Elucidation of Precursor Pathways (e.g., Isoprenoid Biogenesis via Geranylgeranyl Pyrophosphate)

All terpenoids, including dehydrocrotonin, originate from the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). beilstein-journals.orgnih.govoup.com Plants utilize two distinct, compartmentally separated pathways to synthesize these precursors. oup.com The mevalonate (B85504) (MVA) pathway operates in the cytosol, while the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway functions in the plastids. beilstein-journals.orgnih.govnih.gov For diterpenoid biosynthesis in plants, the MEP pathway is the primary source of IPP and DMAPP. nih.govfrontiersin.org

The C20 precursor essential for all diterpenoid synthesis is geranylgeranyl pyrophosphate (GGPP). nih.govmdpi.com This molecule is formed through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. medcraveonline.com This crucial step is catalyzed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS). mdpi.comresearchgate.net GGPP stands at a critical metabolic node, serving as the substrate for various biosynthetic branches leading to vital compounds such as chlorophylls, carotenoids, gibberellins, and the vast array of diterpenoids. mdpi.comresearchgate.netpnas.org The biosynthesis of clerodane diterpenes, which occurs in the plastids, begins with this GGPP pool. nih.govbiorxiv.orgmdpi.com

| Precursor Pathway | Location in Plant Cell | Key Precursors | Final Product for Diterpenoid Synthesis | Key Enzymes |

| Mevalonate (MVA) Pathway | Cytosol, Peroxisomes | Acetyl-CoA | IPP, DMAPP | HMG-CoA reductase (HMGR) |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | IPP, DMAPP | 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) |

| Geranylgeranyl Pyrophosphate Synthesis | Plastids | IPP, DMAPP | Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyl Pyrophosphate Synthase (GGPPS) |

Enzymatic Steps and Genetic Regulation in Diterpene Biosynthesis

The construction of the diverse array of diterpene skeletons from the linear GGPP molecule is a testament to the remarkable catalytic power of diterpene synthases (diTPSs), also known as diterpene cyclases. beilstein-journals.orgnih.govcjnmcpu.com The biosynthesis of the characteristic bicyclic clerodane framework is a two-stage process orchestrated by two distinct classes of diTPSs. nih.govbiorxiv.org

First, a class II diTPS initiates the reaction by protonating the terminal double bond of GGPP, leading to a series of cyclizations that form a bicyclic diphosphate intermediate, such as kolavenyl diphosphate or a related labdane-type intermediate. beilstein-journals.orgbiorxiv.orgnih.gov These class II enzymes contain a conserved DxDD motif essential for their catalytic activity. beilstein-journals.orgcjnmcpu.comcas.cn

Second, a class I diTPS takes over. It cleaves the diphosphate group from the intermediate, generating a carbocation that undergoes further cyclization and rearrangement reactions to form the final diterpene scaffold. beilstein-journals.orgbiorxiv.org Class I diTPSs are characterized by a conserved DDxxD motif. beilstein-journals.orgnih.govcjnmcpu.com Following the formation of the core clerodane skeleton, a suite of tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs), introduces oxidative functional groups (e.g., hydroxyls, ketones, epoxides) and can catalyze the formation of furan (B31954) rings, which are common features in many clerodane diterpenes. beilstein-journals.orgnih.govbiorxiv.org this compound, being a 19-nor-clerodane, undergoes an additional step where a carbon atom is lost from the typical C20 skeleton. nih.govscielo.br

The regulation of diterpenoid biosynthesis is complex, occurring at multiple levels. Transcription factors play a pivotal role. For instance, in Conyza blinii, the MYB transcription factor CbMYB108 was found to positively regulate diterpene synthesis by upregulating the expression of CbDXS and CbGGPPS, key genes in the precursor pathway. nih.gov The expression of these biosynthetic genes can also be induced by external stimuli, such as UV-B radiation or contact with pathogens, as part of the plant's defense response. nih.govbiorxiv.org

| Biosynthetic Step | Enzyme Class | Conserved Motif | Function | Example Genes/Enzymes |

| Step 1: Initial Cyclization | Class II Diterpene Synthase (diTPS) | DxDD | Cyclizes GGPP to a labdane-type diphosphate intermediate (e.g., Kolavenyl diphosphate). beilstein-journals.orgbiorxiv.org | SdKPS1, VacTPS5, SspdiTPS2.1 biorxiv.org |

| Step 2: Skeleton Formation | Class I Diterpene Synthase (diTPS) | DDxxD | Converts the diphosphate intermediate into the core clerodane skeleton. beilstein-journals.orgbiorxiv.org | SspdiTPS1.5 biorxiv.org |

| Step 3: Oxidative Modification | Cytochrome P450 Monooxygenases (CYPs) | - | Catalyze hydroxylation, oxidation, and formation of furan/lactone rings. beilstein-journals.orgbiorxiv.org | CYP76BK1 Orthologs biorxiv.org |

Comparative Biosynthetic Analysis within the Clerodane Class

Comparative studies, particularly within the Lamiaceae (mint) family, have revealed fascinating evolutionary insights into clerodane biosynthesis. biorxiv.orgcas.cnbiorxiv.org While many species in this family produce clerodanes, the underlying genetic pathways show evidence of polyphyletic origins, meaning they evolved independently on multiple occasions. cas.cnresearchgate.net

For example, research comparing Scutellaria and Salvia species demonstrated that while the class II diTPSs responsible for the first cyclization step likely share a common ancestor that evolved from ent-copalyl diphosphate synthase (CPS) of the gibberellin pathway, the class I diTPSs were recruited from different evolutionary lineages. cas.cn In Scutellaria, the class I clerodane synthase evolved from a miltiradiene (B1257523) synthase, whereas in Salvia, it was recruited from enzymes involved in abietane (B96969) biosynthesis, such as ferruginol (B158077) synthase. biorxiv.orgcas.cn

This recruitment and neofunctionalization of genes from primary and other specialized metabolic pathways is a recurring theme in the evolution of plant chemical diversity. biorxiv.orgresearchgate.net The subsequent oxidative modifications also show convergent evolution. The formation of the furan ring, a common feature in many bioactive clerodanes, is catalyzed by orthologs of the CYP76BK1 enzyme across divergent subfamilies of Lamiaceae, suggesting a conserved functional role for this enzyme family in finishing the biosynthesis of these compounds. biorxiv.org The biosynthesis of this compound, found in Croton cajucara of the Euphorbiaceae family, likely follows a similar general scheme: formation of a labdane-type precursor from GGPP, followed by rearrangement to the clerodane skeleton and subsequent oxidative modifications. mdpi.comnih.gov

Molecular Mechanisms and Preclinical Biological Activities of Dehydrocrotonin and Its Derivatives

Antitumor and Antiproliferative Mechanisms in Cellular Models

Dehydrocrotonin has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines in vitro, suggesting potential as an antineoplastic agent.

Inhibition of Cellular Proliferation

In vitro studies have established this compound's capacity to inhibit the proliferation of several human and murine cancer cell lines. For instance, this compound (t-DCTN) has shown toxicity towards HL-60 human promyelocytic leukemia cells. When treated for 24 hours, it exhibited an IC50 of 500 µM for reducing cell number (protein content) and 300 µM for inhibiting mitochondrial function (MTT reduction). Prolonged exposure for 96 hours increased its toxicity, with IC50 values of 180 µM for MTT reduction and phosphatase activity, and 150 µM for protein content nih.gov. This compound, along with its natural counterpart trans-crotonin (CTN), also displayed cytotoxicity against Ehrlich carcinoma cells at a concentration of 16 µM nih.gov. Furthermore, this compound has been investigated for its antitumor properties in various cellular assays nih.govmdpi.com.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines (In Vitro)

| Cell Line | Treatment Duration | Parameter Assessed | IC50 Value | Reference |

| HL-60 | 24 h | Protein Content | 500 µM | nih.gov |

| HL-60 | 24 h | MTT Reduction | 300 µM | nih.gov |

| HL-60 | 96 h | MTT Reduction/Phosphatase | 180 µM | nih.gov |

| HL-60 | 96 h | Protein Content | 150 µM | nih.gov |

| Ehrlich Carcinoma | 48 h | Cytotoxicity | 16 µM | nih.gov |

| K562 (Leukemia) | Not specified | Cytotoxicity | Not specified | scielo.br |

Induction of Necrosis and Programmed Cell Death Pathways

The precise mechanisms by which this compound induces cell death are still being elucidated. One study reported that no apoptosis was detected via in vitro electrophoresis of DNA extracted from tumor cells treated with this compound (DCTN) and trans-crotonin (CTN) nih.gov. This suggests that apoptosis may not be the primary mode of cell death induced by these compounds, or that the specific assay used did not detect it. Other research has explored potential mechanisms such as adduct formation with DNA and proteins, or oxidative stress induction, as possible contributors to this compound's cytotoxic effect nih.gov. In studies involving nanoparticle delivery systems, a "shunt of cell death mechanism to receptor-mediated pathways" was noted for this compound-loaded nanoparticles functionalized with ascorbic acid researchgate.netdovepress.com. However, a comprehensive understanding of this compound's direct role in inducing specific programmed cell death pathways like apoptosis or necrosis requires further investigation.

DNA Topoisomerase I Inhibition

This compound and its synthetic nitrogenated derivatives have been evaluated for their ability to inhibit DNA topoisomerase I (Topo I), an enzyme crucial for DNA replication, transcription, and repair researchgate.net. Studies have shown that this compound and its derivatives can inhibit Topo I activity, as demonstrated in relaxation assays using plasmid DNA scielo.brresearchgate.netresearchgate.net. The nitrogenated derivatives, particularly the phenyl-hydrazone derivative, exhibited significant inhibitory effects on Topo I, often correlating with their observed cytotoxic activity scielo.br. Campothecin, a known Topo I inhibitor, served as a positive control in these assays scielo.br. This inhibition of Topo I is considered a significant mechanism for the anticancer potential of this compound and related compounds, as interference with DNA topology can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells researchgate.net.

Table 2: DNA Topoisomerase I Inhibition by this compound and Derivatives

| Compound | Target Enzyme | Observed Activity | Reference |

| trans-Dehydrocrotonin (B1249473) (DCTN) | DNA Topoisomerase I | Inhibitory effect observed | scielo.brresearchgate.netresearchgate.net |

| Nitrogenated Derivatives (general) | DNA Topoisomerase I | Strong inhibitory effect observed | scielo.br |

| Phenyl-hydrazone Derivative | DNA Topoisomerase I | Most effective inhibitor, correlated with cytotoxic activity | scielo.br |

| Hydrazine (B178648) and Oxime Derivatives | DNA Topoisomerase I | Better cytotoxic activity than natural DCTN; Topo I inhibitory effect observed | scielo.br |

| Compound IV (a derivative) | N/A | Little activity against Ehrlich tumour cells in vitro | nih.gov |

Modulation of Cell Cycle Regulators

While this compound exhibits significant antiproliferative effects in cellular models, the specific mechanisms involving the modulation of cell cycle regulators remain less detailed in the reviewed literature. The observed reduction in cell number and viability nih.gov implies interference with cell cycle progression. However, direct evidence or specific identification of this compound's impact on key cell cycle regulators, such as cyclins, cyclin-dependent kinases (CDKs), or cell cycle checkpoint proteins, has not been extensively reported in the provided search results. Further research is needed to fully elucidate how this compound influences cell cycle progression at a molecular level.

Anti-inflammatory and Antinociceptive Activities in In Vivo Animal Models

This compound has also demonstrated significant anti-inflammatory and antinociceptive properties in various in vivo animal models, suggesting its potential therapeutic utility in managing pain and inflammation.

Inhibition of Inflammatory Edema and Granuloma Formation

In preclinical studies using animal models, this compound has shown a marked ability to reduce inflammation. Specifically, it produced a significant inhibition of carrageenan-induced paw edema in rats, a standard model for acute inflammation nih.govresearchgate.net. Additionally, this compound effectively inhibited cotton pellet-induced granuloma formation in rats, indicating an effect on chronic inflammatory processes nih.govresearchgate.net. In terms of pain relief, this compound demonstrated strong antinociceptive activity against acetic acid-induced abdominal writhing in mice nih.govresearchgate.netscielo.br. However, it exhibited only mild analgesic activity in the hot-plate test, suggesting its primary antinociceptive effects may be more pronounced in models involving inflammatory pain pathways rather than central thermal pain nih.govresearchgate.netscielo.br.

Table 3: Anti-inflammatory and Antinociceptive Effects of this compound (In Vivo)

| Activity Type | Model | Observed Effect | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Significant inhibition of edema formation | nih.govresearchgate.net |

| Anti-inflammatory | Cotton pellet granuloma (rats) | Significant inhibition of granuloma formation | nih.govresearchgate.net |

| Antinociceptive | Acetic acid-induced writhing (mice) | Strong antinociceptive activity (ED50 = 44.88 mg/kg) | nih.govresearchgate.netscielo.br |

| Antinociceptive (Analgesic) | Hot-plate test (mice) | Mild analgesic activity | nih.govresearchgate.netscielo.br |

Compound Names Table:

this compound (DCTN)

trans-Dehydrocrotonin (t-DCTN)

trans-Crotonin (CTN)

Campothecin

Quercetin

Myricetin

Compound IV

Phenyl-hydrazone derivative

Hydrazine derivative

Oxime derivative

Violacein

L-Ascorbic acid 6-stearate (AAS)

Rutin

Indomethacin

Liriodendrin

Syringaresinol

Mechanisms of Antinociception

This compound has shown antinociceptive effects in preclinical models. Studies utilizing the acetic acid-induced writhing test, a common assay for evaluating analgesic activity, have demonstrated that DHC can significantly inhibit writhing movements in mice nih.govresearchgate.netnih.govepain.org. This inhibition suggests a reduction in pain perception. While the precise central mechanisms are still being elucidated, research on similar compounds indicates potential involvement of opioid receptors and modulation of inflammatory cytokines in the spinal cord nih.gov. Furthermore, DHC has not shown significant effects in thermal pain models like the hot-plate test, suggesting its analgesic action might be more pronounced in inflammatory pain rather than directly on central thermoregulatory pathways researchgate.net.

Potential Interaction with Inflammatory Mediators and Ion Channels

The anti-inflammatory properties of this compound are linked to its potential interaction with inflammatory mediators and ion channels. Research suggests that inflammatory mediators, such as prostaglandins, cytokines (like TNF-α, IL-1β, IL-6), bradykinin, serotonin, and histamine (B1213489), play crucial roles in pain and inflammation by modulating ion channel activity in sensory neurons nih.govnih.govbiorxiv.org. While direct evidence for DHC's interaction with specific ion channels or its direct modulation of these inflammatory mediators is limited in the provided search results, its observed anti-inflammatory effects in models like carrageenan-induced paw edema researchgate.net suggest an influence on inflammatory pathways. The general understanding is that inflammatory mediators can sensitize ion channels, leading to increased pain signaling nih.govnih.gov. Compounds that can counteract these effects, either by inhibiting mediator release or by modulating channel activity, are of significant interest.

Antiparasitic Effects in In Vitro Models

This compound has demonstrated significant antiparasitic activity, particularly against Leishmania species in in vitro models researchgate.netnih.govasm.org.

Antileishmanial Activity

In vitro studies have shown that this compound (DCTN) is highly effective against Leishmania amazonensis. It exhibits potent activity against promastigote forms (IC50 = 6.30 ± 0.06 µg/ml) and axenic amastigote forms (IC50 = 19.98 ± 0.05 µg/ml) researchgate.netnih.gov. Importantly, DCTN demonstrated a low cytotoxic effect on mouse peritoneal macrophages (CC50 > 100 mg/ml), indicating a favorable therapeutic window compared to standard drugs like pentamidine (B1679287) researchgate.netnih.gov.

Modulation of Parasite-Specific Enzymes (e.g., Trypanothione (B104310) Reductase)

A key mechanism proposed for this compound's antileishmanial activity involves the modulation of parasite-specific enzymes, notably trypanothione reductase (TryR) researchgate.netnih.gov. Trypanothione reductase is essential for the survival of Leishmania parasites, playing a critical role in their defense against oxidative stress. Studies have shown that this compound inhibits the activity of this enzyme researchgate.netnih.gov. This inhibition disrupts the parasite's redox homeostasis, leading to its demise.

Antiulcerogenic Properties in Gastric Models

This compound exhibits notable antiulcerogenic properties, offering protection against experimentally induced gastric lesions researchgate.netresearchgate.net.

Effects on Gastric Lesion Formation and Healing

This compound has demonstrated significant protective effects against gastric lesions induced by various agents, including hypothermic restraint stress, ethanol, and pylorus ligature in rat models researchgate.netresearchgate.net. At an oral dose of 100 mg/kg, DHC significantly reduced gastric injury in these models researchgate.netresearchgate.net. The mechanisms underlying this protective effect are believed to be multifactorial. Research suggests that DHC may increase the production of prostaglandin (B15479496) E2 (PGE2), a key factor in gastric mucosal protection researchgate.net. Additionally, it might act as a non-competitive antagonist of H2-receptors and muscarinic receptors, thereby reducing gastric acid secretion, a major aggressive factor against the gastric mucosa researchgate.net. However, in one study, oral administration of DHC for 14 consecutive days did not appear to influence the healing of pre-existing acetic acid-induced gastric ulcers in rats researchgate.net.

Influence on Gastric Secretion Parameters (pH, Acid Production)

Preclinical studies have explored the effects of this compound on gastric secretion. In pylorus-ligated mice, DHC, administered intraduodenally at a dose of 100 mg/kg, did not alter gastric volume. However, it did modify the pH and total acid concentration of the gastric juice. Incubation of gastric juice with DHC did not reduce gastric acidity compared to controls. Further investigations revealed that DHC induced a significant increase in prostaglandin E2 (PGE2) production (60% compared to control) from rat stomach mucous cells. This increase in PGE2, a protective factor, along with a non-competitive antagonism of H2-receptors and muscarinic receptors, is suggested to contribute to DHC's protective effect against induced gastric lesions researchgate.netnih.gov. While DHC showed significant antiulcerogenic effects against stress, ethanol, and pylorus ligature-induced ulcers, it did not significantly alter indomethacin-induced gastric lesions or modify gastric parameters such as wall mucus, secretion rate, pH, and total acid content when administered orally nih.gov.

Metabolic and Other Biological Modulations in Preclinical Studies

Hypoglycemic and Hypolipidemic Activities

This compound has demonstrated notable hypoglycemic activity in preclinical models. In alloxan-induced diabetic rats, oral administration of trans-dehydrocrotonin (t-DCTN) at doses of 25 and 50 mg/kg body weight significantly lowered blood sugar levels, with comparable efficacy to glibenclamide. Notably, this effect was observed in diabetic rats but not in normal rats. Additionally, t-DCTN effectively reduced blood sugar levels in glucose-fed normal rats, suggesting an antihyperglycemic potential nih.gov. Studies also indicate that clerodane diterpenes, including this compound, have shown potent antihyperglycemic and antihyperlipidemic activities in diabetic animal models researchgate.net.

Antioxidant and Free Radical Scavenging Activities

This compound exhibits antioxidant properties, contributing to its protective effects. In HL60 cells, DHC was observed to induce a slight increase in NBT-reducing activity, suggesting a role in oxidative stress modulation nih.gov. The compound's ability to prevent oxidative stress and lipid peroxidation, leading to apoptosis in HL60 cells, has also been documented nih.gov. Furthermore, studies investigating the protective effects of various compounds against DNA damage induced by reactive oxygen species have included this compound in their scope, indicating its potential in mitigating oxidative damage dntb.gov.ua.

Antigenotoxic and Antimutagenic Effects

This compound has displayed antigenotoxic and antimutagenic potential in preclinical studies. In vitro tests using CHO-K1 cells showed that t-DCTN, at specific concentrations, did not exhibit clastogenic activity, induce apoptosis, or demonstrate significant cytotoxicity. Importantly, DCTN demonstrated a protective effect against DNA damage induced by mutagenic agents like methyl methanesulfonate (B1217627) (MMS), mitomycin C (MMC), and doxorubicin (B1662922) (DXR) under various treatment protocols nih.gov. These findings, coupled with in vivo results, support the potential therapeutic use of DCTN at these concentrations nih.gov.

Central Nervous System Modulatory Effects (e.g., Depressant Activity)

Preclinical investigations have explored this compound's effects on the central nervous system (CNS). Trans-dehydrocrotonin (DCTN) exhibited mild CNS depressant activities in laboratory animals at a dose of 100 mg/kg. While it showed mild analgesic activity in the hot-plate test, it demonstrated strong antinociceptive activity against acetic acid-induced abdominal writhing. However, it possessed negligible antidepressant activity researchgate.net.

Interaction with Macromolecules (e.g., Serum Albumin, Phospholipids)

The interaction of this compound with macromolecules, particularly serum albumin, has been a subject of study due to albumin's role as a primary carrier for biodistribution. Spectroscopic techniques and molecular modeling revealed that t-DCTN interacts with bovine serum albumin (BSA). This interaction, characterized by fluorescence quenching, suggests a weak association primarily driven by hydrophobic interactions, likely occurring in subdomain IIIA (Sudlow's site II) of BSA scielo.brresearchgate.net. These interactions can cause moderate changes in the protein's alpha-helix content scielo.brresearchgate.net. In vitro studies have also indicated that this compound derivatives can influence delivery effectiveness by interacting with serum albumin researchgate.net. Furthermore, natural products can interact with phospholipids (B1166683), influencing membrane properties, a mechanism relevant to drug delivery and action nih.govmdpi.com. While specific studies detailing DHC's interaction with phospholipids are less direct, its general interaction with biological membranes is a recognized area of interest for natural compounds nih.govmdpi.com.

Structure Activity Relationship Sar Studies of Dehydrocrotonin and Its Analogues

Correlating Structural Motifs with Modulated Biological Activities

The inherent chemical architecture of Dehydrocrotonin dictates its interaction with biological targets. A key structural feature identified as influencing its biological profile is the furan (B31954) ring. While contributing to the compound's bioactivity, this moiety has also been linked to hepatotoxic effects, a common concern with furan-containing compounds due to their potential to form reactive intermediates upon metabolic activation researchgate.netacs.org. Research has explored modifications aimed at preserving or enhancing therapeutic effects while reducing this toxicity. For instance, the presence of specific functional groups, such as ester moieties, has been noted to be preferred in related clerodane diterpenes, with their hydrolysis or reduction potentially diminishing affinity for biological targets rsc.org.

Impact of Functional Group Modifications on Potency and Selectivity

Modifying specific functional groups on the this compound scaffold has proven to be an effective strategy for modulating its biological activity and safety profile. A notable example involves the synthesis of a carboxylated derivative (CCTN) by inserting a carboxyl group (-COOH) into the this compound molecule researchgate.net. This modification was specifically designed to prevent the formation of toxic intermediates associated with the furan ring. Studies demonstrated that this derivative exhibited significantly reduced cytotoxicity and genotoxicity in hepatocellular carcinoma (HepG2) cell lines compared to the parent compound, suggesting a successful strategy for toxicity mitigation while potentially retaining therapeutic benefits researchgate.net.

Table 1: Impact of Functional Group Modifications on this compound's Activity

| Original Compound | Structural Modification | Modified Compound | Biological Effect | Reference |

| trans-Dehydrocrotonin (B1249473) (t-DCTN) | Insertion of -COOH group | Carboxylated derivative (CCTN) | Reduced cytotoxicity and genotoxicity in HepG2 cells | researchgate.net |

| trans-Dehydrocrotonin (t-DCTN) | Reduction of C2 carbonyl group | t-DCTN-α-OL and t-DCTN-β-OL (diastereoisomeric pair) | Formation of diastereoisomers; specific stereochemistry confirmed via X-ray diffraction | researchgate.net |

Stereochemical Influences on this compound's Bioactivity Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and binding affinity within biological systems . This compound and other crotonins possess multiple stereogenic centers, making their stereochemical configuration vital for their bioactivity uq.edu.au. Studies have highlighted the importance of stereochemistry by comparing isomeric compounds, where different spatial arrangements can lead to vastly different biological effects researchgate.net. For instance, the stereoselective reduction of the C2 carbonyl group in t-DCTN results in diastereoisomeric products (t-DCTN-α-OL and t-DCTN-β-OL), allowing for the investigation of how these specific stereochemical differences influence biological interactions researchgate.net. The precise spatial orientation of functional groups is essential for optimal binding to target receptors or enzymes, underscoring the significance of stereochemical control in the SAR of this compound researchgate.netuq.edu.au.

Table 2: General SAR Trends for Clerodane Diterpenes (Potentially applicable to this compound)

| Structural Feature/Modification | Impact on Affinity/Activity | Reference |

| Small alkyl esters | Preferred | rsc.org |

| Hydrolysis or reduction of esters | Reduces affinity | rsc.org |

| Reduction or removal of hydroxyls | Tolerated | rsc.org |

| 8,17-Alkene | Tolerated | rsc.org |

| Reduction of 8,17-Alkene | Tolerated | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate chemical structure with biological activity, offering predictive power for designing new, more potent, and selective compounds oncodesign-services.comgrafiati.com. QSAR analyses typically involve identifying molecular descriptors (e.g., electronic, steric, lipophilic properties) that best predict a compound's activity ijpsr.comresearchgate.net. These models are built using data from experimental SAR studies and can reveal which structural or physicochemical properties are most critical for activity oncodesign-services.comijpsr.com. For example, QSAR studies on related pyrazole (B372694) derivatives have indicated that thermodynamic, electronic, and steric properties govern their biological activities, suggesting specific groups that enhance efficacy ijpsr.com. Similarly, QSAR has been applied to design novel anticancer agents, demonstrating its utility in accelerating the discovery process by predicting the activity of virtual compounds oncodesign-services.comresearchgate.net. While specific QSAR models for this compound are not extensively detailed in the reviewed literature, the methodology is recognized as a vital tool for optimizing natural products and their derivatives grafiati.comresearchgate.netmdpi.com.

Compound Names:

This compound (DCTN): The primary bioactive clerodane diterpene.

trans-Dehydrocrotonin (t-DCTN): The specific isomer commonly studied.

trans-Crotonin: A related clerodane diterpene.

Carboxylated derivative (CCTN): A synthetic analogue of this compound with an added carboxyl group.

Dimethylamide-crotonin (DCR): Another derivative of this compound.

t-DCTN-α-OL: An epimeric derivative of t-DCTN resulting from C2 carbonyl reduction.

t-DCTN-β-OL: The other epimeric derivative of t-DCTN resulting from C2 carbonyl reduction.

Advanced Analytical and Spectroscopic Methodologies for Dehydrocrotonin Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of complex organic molecules like dehydrocrotonin. Studies have utilized high-field NMR (e.g., 600 MHz for ¹H and 150 MHz for ¹³C) to assign specific proton and carbon signals, providing detailed information about the molecular framework scielo.brmdpi.com. The combination of experimental NMR data with theoretical calculations, such as Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level, has proven invaluable for confirming structural assignments and re-evaluating geometric parameters scielo.brresearchgate.netresearchgate.netscielo.br.

Excellent correlations have been observed between calculated and experimental NMR chemical shifts and spin-spin coupling constants (SSCCs), reinforcing the accuracy of structural determinations scielo.brresearchgate.netresearchgate.netscielo.bribict.br. Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) has been applied in conjunction with NMR data to analyze intramolecular interactions, such as hydrogen-hydrogen bonds, which can significantly influence the molecule's conformation and stability scielo.brresearchgate.netscielo.br. These analyses are crucial for conformational analysis, providing insights into the preferred spatial arrangements of the molecule in solution scielo.brcsic.escopernicus.org.

Table 7.1.1: Key ¹H NMR Chemical Shifts (δ in ppm) for trans-Dehydrocrotonin (B1249473)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Secondary Methyl (Me-17) | 1.16 | d | J = 6.80 | mdpi.com |

| Vinyl Methyl (Me-18) | 1.97 | dd | J = 1.27, 1.20 | mdpi.com |

| Furyl Group (H-α) | 6.41 | br dd | J = 1.83, 0.89 | mdpi.com |

| Furyl Group (H-β) | 7.45 | dd | J = 1.83, 1.66 | mdpi.com |

| Furyl Group (H-γ) | 7.46 | ddd | J = 1.66, 0.89, 0.72 | mdpi.com |

X-ray Diffraction and Crystallographic Analysis for Precise Geometric Determination

X-ray diffraction and single-crystal X-ray crystallography provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and stereochemistry. For this compound, recrystallization of the isolated compound has yielded suitable crystals for X-ray analysis scielo.br. This technique has been instrumental in re-evaluating the molecule's geometry, confirming the stereochemistry of its decalin and lactone units, and identifying potential hindered rotations around specific bonds scielo.br. The crystallographic data obtained has been found to be in excellent agreement with NMR spectral data and theoretical calculations, offering a comprehensive understanding of the molecule's solid-state structure scielo.bracs.orgcnjournals.com. In some cases, X-ray diffraction has also been used to determine the absolute configuration of related diterpenoids acs.org.

Mass Spectrometry (MS) Applications in this compound Characterization and Metabolomics

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound, aiding in its identification and confirmation. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can provide accurate mass measurements, allowing for the determination of the molecular formula acs.org. This compound has a well-established molecular formula of C₁₉H₂₂O₄, corresponding to an exact mass of approximately 314.15 Da amazonaws.com. While specific applications of MS in this compound metabolomics are not extensively detailed in the reviewed literature, MS remains a fundamental technique for identifying and quantifying this compound and its potential metabolites in biological samples.

Table 7.3.1: Molecular Properties of trans-Dehydrocrotonin

| Property | Value | Source/Method |

| Molecular Formula | C₁₉H₂₂O₄ | amazonaws.com |

| Exact Mass | 314.15180918 Da | amazonaws.com |

| Monoisotopic Mass | 314.15180918 Da | amazonaws.com |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of isolated this compound and for its quantitative analysis. Classical chromatography methods, often involving silica (B1680970) gel, have been employed for the initial isolation of t-DCTN from plant extracts mdpi.com. HPLC has also been utilized to characterize derivatives of this compound and to assess their purity researchgate.net. Validated UV spectrophotometric methods, often coupled with chromatographic separation, are employed for the precise quantification of this compound, demonstrating high accuracy and precision, with relative standard deviations typically below 2% nih.govresearchgate.net. These methods are crucial for quality control and for ensuring the integrity of this compound used in research and potential therapeutic applications.

Advanced Spectroscopic Methods (e.g., UV-Vis, IR, Circular Dichroism) in Ligand Binding and Interaction Studies

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. Characteristic absorption bands have been identified, including those corresponding to the lactone carbonyl group (around 1748 cm⁻¹), the α,β-unsaturated ketone moiety (around 1666 cm⁻¹), methylene (B1212753) groups (around 1434 cm⁻¹), and the furyl moiety (around 1504 and 873 cm⁻¹) mdpi.comscielo.br. These spectral fingerprints are essential for confirming the identity and structural integrity of the compound during isolation and synthesis mdpi.comscielo.br.

Table 7.5.1: Characteristic IR Absorption Bands of trans-Dehydrocrotonin

| Absorption Frequency (cm⁻¹) | Functional Group Assignment | Reference |

| 3120 | C-H stretch (aromatic/vinyl) | mdpi.com |

| 2959, 2859 | C-H stretch (aliphatic) | mdpi.com |

| 1748 | Lactone carbonyl (C=O) | mdpi.com |

| 1666 | α,β-unsaturated ketone (C=O) | mdpi.com |

| 1504 | C=C stretch (furan ring) | mdpi.com |

| 1285 | C-O stretch | mdpi.com |

| 873 | C-H bend (furan ring) | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a quantitative technique that measures the absorption of light by molecules, providing insights into electronic transitions and enabling the determination of compound concentration wikipedia.orgazooptics.com. It has been employed to quantify drug loading in nanoparticle formulations, indicating high encapsulation efficiencies (81-88%) nih.gov. Furthermore, validated UV spectrophotometric methods have been developed for the accurate and precise determination of this compound, particularly in complex matrices like inclusion complexes researchgate.net.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral molecules, especially proteins, upon interaction with ligands researchgate.netscielo.brcreative-proteomics.comnih.gov. In studies investigating the interaction between this compound and bovine serum albumin (BSA), CD spectroscopy revealed that t-DCTN binding induces moderate changes in the α-helix content of BSA researchgate.netscielo.brresearchgate.net. This technique, combined with fluorescence spectroscopy and molecular modeling, has elucidated the binding mechanism, suggesting a spontaneous, entropy-driven association primarily driven by hydrophobic interactions, with a likely binding site in subdomain IIIA of albumin researchgate.netscielo.brresearchgate.netibict.br.

Table 7.5.2: Parameters for trans-Dehydrocrotonin Binding to Bovine Serum Albumin (BSA)

| Parameter | Value | Unit | Reference |

| Fluorescence Quenching Rate Constant (kq) | ~10¹¹ | mol⁻¹ L s⁻¹ | researchgate.netscielo.brresearchgate.net |

| Binding Constant (Kb) | ~10³ | mol⁻¹ L | researchgate.netscielo.brresearchgate.net |

| Gibbs Free Energy (ΔGº) | ~-21.28 | kJ mol⁻¹ (at 310 K) | researchgate.netscielo.brresearchgate.net |

| Entropy Change (ΔSº) | 0.072 | kJ mol⁻¹ K⁻¹ | researchgate.netscielo.brresearchgate.net |

| Number of Binding Sites (n) | ~1 | - | researchgate.netscielo.brresearchgate.net |

Theoretical and Computational Chemistry Approaches (e.g., DFT, QTAIM, Molecular Modeling) for Mechanistic Insights and Predictive Analysis

Theoretical and computational chemistry methods play a vital role in complementing experimental data, providing deeper mechanistic insights and predictive capabilities for this compound. Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311G++(d,p) level, have been extensively used to optimize molecular geometries and to accurately predict NMR chemical shifts and spin-spin coupling constants, showing high correlation with experimental values scielo.brresearchgate.netresearchgate.netscielo.br.

The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron density distribution, identifying and quantifying intramolecular interactions, such as hydrogen bonds, which contribute to the molecule's conformational stability scielo.brresearchgate.netscielo.br. These computational analyses help in understanding the electronic structure and potential reactivity of this compound researchgate.net.

Molecular modeling techniques, including molecular docking, are employed to predict binding affinities and identify key amino acid residues involved in interactions with biological targets researchgate.netscielo.brresearchgate.netresearchgate.netnih.gov. For instance, molecular modeling suggests that this compound binds to bovine serum albumin in subdomain IIIA, interacting with specific residues through hydrophobic forces researchgate.netscielo.brresearchgate.net. DFT calculations have also been used to propose mechanisms for this compound's toxicity, linking its electronic properties to potential metabolic pathways like oxidation researchgate.net.

Compound List:

this compound (t-DCTN)

Croton cajucara Benth.

Copaifera reticulata Ducke

Bovine Serum Albumin (BSA)

Future Research Directions and Translational Perspectives for Dehydrocrotonin

Elucidation of Unexplored Molecular Targets and Signaling Pathways

Despite the broad spectrum of Dehydrocrotonin's reported bioactivities scielo.brresearchgate.netresearchgate.netnih.govdntb.gov.uaresearchgate.netsemanticscholar.org, the precise molecular targets and signaling pathways responsible for these effects remain largely undefined. Early investigations suggest potential mechanisms, including the modulation of prostaglandin (B15479496) E2 (PGE2) production and interactions with histamine (B1213489) and muscarinic receptors in its antiulcerogenic action scielo.br. Furthermore, studies on its binding to bovine serum albumin (BSA) indicate a potential for hydrophobic interactions and moderate changes in protein secondary structure, suggesting specific binding sites that could influence its pharmacokinetics and distribution scielo.brdntb.gov.ua. The furan (B31954) ring, while integral to its activity, is also implicated in potential toxic metabolic pathways like oxidation and epoxidation researchgate.netresearchgate.net. Future research should leverage omics technologies (genomics, transcriptomics, proteomics) and advanced biochemical assays to systematically identify this compound's direct molecular targets, map its downstream signaling cascades, and understand the complex interplay of its beneficial effects and potential toxicities.

Development of Advanced Drug Delivery Systems for Enhanced Efficacy and Targeted Action

The therapeutic utility of this compound is currently constrained by its low water solubility and potential for dose-dependent hepatotoxicity, primarily linked to its furan moiety researchgate.netresearchgate.netresearchgate.net. To address these limitations, the development of sophisticated drug delivery systems is crucial. Notably, self-nanoemulsifying drug delivery systems (SNEDDS) incorporating copaiba oil have shown promise in improving this compound's bioavailability and antioxidant capacity scielo.brresearchgate.netnih.govibict.br. Additionally, encapsulation within biodegradable polymeric microparticles, such as PLGA (poly(D,L-lactic-co-glycolic acid)) and PCL (poly-ε-caprolactone), often in combination with cyclodextrins, has demonstrated potential for controlled release, enhanced drug loading, and reduced cytotoxicity researchgate.netscielo.brresearchgate.net.

Table 8.2.1: Comparative Data for this compound-Loaded PLGA Microparticle Formulations

| Formulation Type | Particle Size (µm) | Encapsulation Efficiency (%) | Drug Loading (%) | Initial Release (2h) (%) | Max Release (30h) (%) |

| t-DCTN/PLGA-MPs | 37.0 ± 0.2 | 71.2 ± 0.1 | 10.12 ± 0.01 | 19.4 | 55.7 ± 2.6 |

| t-DCTN/t-DCTN:HP-β-CD/PLGA-MPs | 9.6 ± 0.1 | 90.1 ± 0.3 | 13.93 ± 0.05 | 19.4 | 55.6 |

| Data from scielo.br |

Note: t-DCTN: trans-Dehydrocrotonin (B1249473); PLGA-MPs: PLGA Microparticles; HP-β-CD: Hydroxypropyl-β-cyclodextrin.

Future research should prioritize the design of targeted delivery systems, potentially involving nanoparticles functionalized with specific ligands to direct this compound to disease-specific sites, thereby maximizing therapeutic efficacy while minimizing systemic exposure and side effects researchgate.netnih.gov.

Integration of Omics Technologies for Comprehensive Biological Profiling

The extensive range of biological activities attributed to this compound scielo.brresearchgate.netresearchgate.netnih.govdntb.gov.uaresearchgate.netsemanticscholar.org underscores the need for a holistic understanding of its cellular and systemic interactions. Integrating omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this. Such studies can elucidate the intricate molecular mechanisms underlying this compound's therapeutic effects, identify novel targets, and reveal potential off-target effects or toxicity pathways that might not be apparent through conventional assays. A systems biology approach, combining omics data with phenotypic outcomes, will provide a comprehensive view of this compound's impact on biological systems, thereby facilitating more informed drug development and personalized therapeutic strategies.

Challenges and Opportunities in this compound Research Translation

A primary hurdle in translating this compound research into clinical applications is its inherent hepatotoxicity, linked to the furan ring, and its poor aqueous solubility researchgate.netresearchgate.netresearchgate.net. These factors can restrict its therapeutic window and complicate formulation development. However, significant opportunities exist to overcome these challenges. The compound's origin from Croton cajucara, a plant with a long history of traditional medicinal use, provides a robust foundation for evidence-based drug discovery and development scielo.brnih.govnih.gov. The diverse array of reported bioactivities, including anti-inflammatory, analgesic, and potential antitumoral properties, highlights its considerable therapeutic promise scielo.brresearchgate.netresearchgate.netnih.govdntb.gov.uaresearchgate.netsemanticscholar.org. Addressing solubility and toxicity issues through advanced delivery systems scielo.brresearchgate.netscielo.br and pursuing structure-activity relationship studies to design derivatives with improved safety profiles represent key translational opportunities.

Q & A

Q. How should researchers mitigate bias when interpreting this compound’s dual role as a pro-oxidant and antioxidant?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.